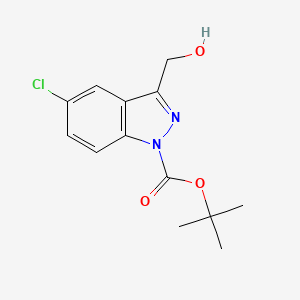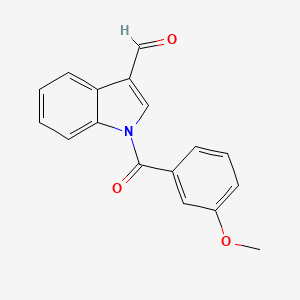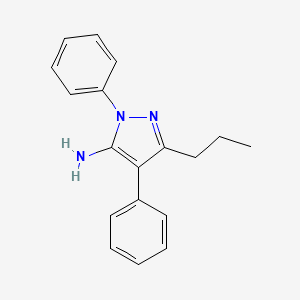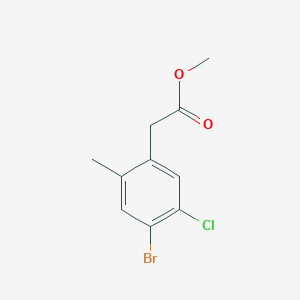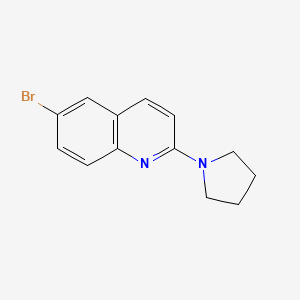
6-Bromo-2-(pyrrolidin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(pyrrolidin-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a bromine atom at the 6-position and a pyrrolidinyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(pyrrolidin-1-yl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline, which is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide.
Formation of Pyrrolidinyl Group: The brominated quinoline is then reacted with pyrrolidine under basic conditions to introduce the pyrrolidinyl group at the 2-position. This step often requires a catalyst such as palladium and a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-2-(pyrrolidin-1-yl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline core can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters for Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides or other oxidized derivatives.
Reduction Products: Reduced quinoline derivatives with altered electronic properties.
Applications De Recherche Scientifique
6-Bromo-2-(pyrrolidin-1-yl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-(pyrrolidin-1-yl)quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidinyl group can enhance binding affinity and selectivity, while the bromine atom can influence the compound’s electronic properties and reactivity.
Comparaison Avec Des Composés Similaires
6-Bromoquinoline: Lacks the pyrrolidinyl group, making it less versatile in terms of biological activity.
2-(Pyrrolidin-1-yl)quinoline: Lacks the bromine atom, which can affect its reactivity and binding properties.
6-Chloro-2-(pyrrolidin-1-yl)quinoline: Similar structure but with a chlorine atom instead of bromine, leading to different electronic and steric effects.
Uniqueness: 6-Bromo-2-(pyrrolidin-1-yl)quinoline is unique due to the combined presence of the bromine atom and the pyrrolidinyl group, which confer distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields.
Propriétés
Formule moléculaire |
C13H13BrN2 |
|---|---|
Poids moléculaire |
277.16 g/mol |
Nom IUPAC |
6-bromo-2-pyrrolidin-1-ylquinoline |
InChI |
InChI=1S/C13H13BrN2/c14-11-4-5-12-10(9-11)3-6-13(15-12)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2 |
Clé InChI |
UCCZXVNCYREVJI-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NC3=C(C=C2)C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11846076.png)
![2-[(6-Methoxy-3-pyridyl)dimethylsilyl]benzyl alcohol](/img/structure/B11846083.png)
![7-Bromo-9-fluoro-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11846091.png)



